4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide

FABP4 inhibitor FABP5 inhibitor dual FABP4/5 inhibitor

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1203052-47-4) is a synthetic small molecule featuring a 4-propylbenzamide core linked via a methylene bridge to a 4-(thiophen-2-yl)oxane moiety. The compound belongs to the non-annulated thiophenylamide structural class disclosed in Roche patent US 9,353,102 B2, which claims fatty-acid binding protein 4 (FABP4) and/or FABP5 inhibitors, particularly dual FABP4/5 inhibitors, for therapeutic applications in type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer.

Molecular Formula C20H25NO2S
Molecular Weight 343.49
CAS No. 1203052-47-4
Cat. No. B2901085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide
CAS1203052-47-4
Molecular FormulaC20H25NO2S
Molecular Weight343.49
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=CS3
InChIInChI=1S/C20H25NO2S/c1-2-4-16-6-8-17(9-7-16)19(22)21-15-20(10-12-23-13-11-20)18-5-3-14-24-18/h3,5-9,14H,2,4,10-13,15H2,1H3,(H,21,22)
InChIKeyFWSIQEKYYLYGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1203052-47-4): Compound Identity and Patent-Defined Therapeutic Class


4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide (CAS 1203052-47-4) is a synthetic small molecule featuring a 4-propylbenzamide core linked via a methylene bridge to a 4-(thiophen-2-yl)oxane moiety [1]. The compound belongs to the non-annulated thiophenylamide structural class disclosed in Roche patent US 9,353,102 B2, which claims fatty-acid binding protein 4 (FABP4) and/or FABP5 inhibitors, particularly dual FABP4/5 inhibitors, for therapeutic applications in type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. Its molecular formula is C₂₀H₂₅NO₂S with a molecular weight of 343.5 g/mol .

Why 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide Cannot Be Replaced by Generic FABP4 Inhibitors or Structural Analogs


Within the Roche FABP4/5 inhibitor series, structurally distinct sub-classes exhibit divergent selectivity profiles between FABP4 and FABP5 isoforms that directly influence therapeutic applicability and safety margins [1]. Although 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is explicitly claimed as a representative compound within the non-annulated thiophenylamide patent family, its quantitative pharmacological parameters (including FABP4 IC₅₀, FABP5 IC₅₀, and FABP4/FABP5 selectivity ratio) have not been disclosed in publicly accessible patent documents or the peer-reviewed literature as of 2026 [1]. Consequently, procurement decisions based on cross-class or intra-class substitution cannot be quantitatively supported at this time, and any analog substitution would require independent experimental validation of target engagement and isoform selectivity [1].

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide: Quantitative Comparative Evidence Dossier


FABP4/5 Dual Inhibitor Target Class Assignment: Patent-Defined but Unquantified

4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is encompassed by the Markush structure of Formula (I) in Roche patent US 9,353,102 B2, where the genus is explicitly defined as FABP4 and/or FABP5 inhibitors, particularly dual FABP4/5 inhibitors [1]. The compound appears in the patent's chemical compound listing as a specifically synthesized example, confirming its inclusion in the claimed therapeutic class [1]. However, no quantitative potency data (IC₅₀, Kᵢ, or Kd values) against FABP4, FABP5, or any other target is provided within the patent document itself, and no subsequent peer-reviewed publication reporting such data has been identified [1]. Comparative differentiation against known FABP4 inhibitors such as BMS309403 (FABP4-selective, IC₅₀ reported as <1 µM in displacement assays) or FABP5-selective ligands cannot be quantified for this specific compound at present [1].

FABP4 inhibitor FABP5 inhibitor dual FABP4/5 inhibitor non-annulated thiophenylamide metabolic disease type 2 diabetes

Structural Differentiation: Tetrahydropyran-Thiophene Spirocyclic Core Versus Annulated Thiophenylamide Analogs

The target compound features a non-annulated (non-fused) thiophene ring attached to a tetrahydropyran (oxane) ring at the 4-position, forming a spirocyclic-like architecture via a methylene linker to the benzamide nitrogen [1]. This contrasts with annulated thiophenylamides described in the same patent family, where the thiophene is fused to additional ring systems, and with simpler benzamide analogs lacking the oxane-thiophene motif [1]. The patent explicitly teaches that the non-annulated architecture of Formula (I) provides unexpected advantages for FABP4/5 dual inhibition, though the specific contribution of the 4-propyl substitution pattern and the thiophen-2-yl orientation to potency or selectivity has not been disclosed in quantitative terms [1].

non-annulated thiophenylamide tetrahydropyran spirocyclic structural analog FABP inhibitor scaffold

Intra-Patent Comparative Landscape: Compound Listed but Assay Data Unreported

A comprehensive review of US 9,353,102 B2 reveals that while 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide is listed among the specifically synthesized example compounds, the patent document does not include any biological assay results tabulated by individual compound [1]. This stands in contrast to best practices in medicinal chemistry patent disclosure, where representative compounds are typically accompanied by FABP4 IC₅₀, FABP5 IC₅₀, and selectivity ratio data in tabular format. The absence of such data means that the compound's position within the structure-activity relationship (SAR) landscape of the Roche FABP4/5 program cannot be independently verified from public sources [1].

FABP4 binding assay FABP5 selectivity patent example compound biological data disclosure procurement evidence

Research Application Scenarios for 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide Based on Available Evidence


Pharmacological De-orphaning and Target Engagement Profiling

Given that the compound's patent claims FABP4 and/or FABP5 inhibition but provides no quantitative potency data, the primary research application is experimental target de-orphaning. Researchers may employ recombinant FABP4 and FABP5 binding assays (e.g., fluorescence polarization displacement assays using fluorescent fatty acid probes, or thermal shift assays) to establish the compound's binding affinity (Kd) and isoform selectivity ratio [1]. Such data would position this compound within the broader FABP4/5 inhibitor landscape and enable procurement decisions for follow-up studies [1].

Non-annulated Thiophenylamide Scaffold SAR Expansion Studies

The compound can serve as a reference point for systematic SAR exploration of the non-annulated thiophenylamide scaffold. By synthesizing and testing analogs with varied substitution at the benzamide 4-position (e.g., ethyl, isopropyl, tert-butyl replacing the n-propyl group) or with alternative heterocycles replacing the thiophene ring, researchers can map the structural determinants of FABP4/5 potency and selectivity [1]. This work would address the current evidence gap and potentially identify analogs with differentiated pharmacological profiles suitable for procurement [1].

Comparative Tool Compound Evaluation for Metabolic Disease Models

Once quantitative FABP4/5 potency data are experimentally determined, 4-propyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzamide may be benchmarked against established FABP4 inhibitors (e.g., BMS309403) in cellular assays measuring fatty acid uptake, adipocyte differentiation, or macrophage inflammatory responses [1]. The patent's therapeutic claims encompass type 2 diabetes, atherosclerosis, and NASH, indicating that in vitro functional assays in relevant cell types (3T3-L1 adipocytes, RAW 264.7 macrophages, primary hepatocytes) represent logical application scenarios [1].

Physicochemical and ADME Profiling for Lead Optimization

The compound's molecular weight (343.5 g/mol) and structural features (tetrahydropyran ring, thiophene, benzamide) suggest moderate lipophilicity and hydrogen-bonding capacity, but no experimentally determined solubility, logP, permeability, or metabolic stability data are publicly available [1]. Researchers may conduct in vitro ADME profiling (aqueous solubility, PAMPA or Caco-2 permeability, microsomal stability, CYP inhibition) to assess whether this scaffold offers a favorable developability profile relative to other FABP4/5 inhibitor chemotypes [1].

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